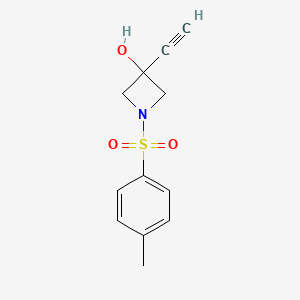

3-Ethynyl-1-tosylazetidin-3-OL

Description

Overview of Azetidine (B1206935) Heterocycles in Organic Synthesis

Azetidines are four-membered nitrogen-containing heterocycles that represent a vital class of organic compounds. rsc.orgresearchgate.netrsc.org Their significance stems from their presence in a variety of natural products and synthetically-derived bioactive molecules. researchgate.netmagtech.com.cnrsc.org The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a key determinant of its reactivity. rsc.org This strain, while substantial, allows for easier handling compared to the more reactive aziridines, yet provides a driving force for unique chemical transformations not observed in less strained five-membered pyrrolidines. rsc.orgresearchgate.net Consequently, azetidines serve as versatile intermediates in organic synthesis, amenable to ring-opening and ring-expansion reactions to generate diverse and complex molecular architectures. rsc.org The development of efficient methods for the synthesis of functionalized azetidines remains a contemporary challenge and an active area of research. researchgate.net

Importance of the Azetidinol (B8437883) Motif as a Synthetic Synthon

The azetidinol motif, which incorporates a hydroxyl group onto the azetidine ring, further enhances the synthetic utility of this heterocyclic system. The hydroxyl group can be readily transformed into a variety of other functional groups or can participate directly in subsequent reactions, such as the formation of ethers, esters, or serving as a leaving group. This functionality allows for the introduction of diverse substituents and the construction of more complex molecular scaffolds. Azetidin-3-ones, the oxidized form of azetidin-3-ols, are also valuable intermediates, providing access to a different set of functionalized azetidines. nih.gov The strategic placement of the hydroxyl group, particularly at the 3-position, creates a versatile building block for the synthesis of a wide array of substituted azetidines.

Structural Analysis of 3-Ethynyl-1-tosylazetidin-3-OL: Interplay of Ring Strain, Alkynyl, Hydroxyl, and Sulfonamide Functionalities

The structure of this compound is characterized by a unique convergence of several key functional groups, each contributing to its distinct reactivity profile.

| Functional Group | Key Feature | Impact on Reactivity |

| Azetidine Ring | Four-membered heterocycle with significant ring strain. rsc.org | Provides a driving force for ring-opening and rearrangement reactions. rsc.org |

| Ethynyl (B1212043) Group | A carbon-carbon triple bond. | Offers a site for a multitude of reactions including cycloadditions, coupling reactions, and nucleophilic additions. nih.govresearchgate.net |

| Hydroxyl Group | A reactive -OH group. | Can be functionalized, oxidized to a ketone, or act as a directing group in subsequent transformations. |

| Tosyl (Sulfonamide) Group | An electron-withdrawing N-sulfonyl group. | Activates the azetidine ring towards nucleophilic attack and can influence the regioselectivity of reactions. nih.gov |

The interplay of these functionalities within a single molecule is significant. The electron-withdrawing nature of the tosyl group can activate the azetidine ring, making it more susceptible to nucleophilic attack. The ethynyl group, a versatile handle for C-C bond formation, can participate in a variety of transformations, including gold-catalyzed reactions. nih.govresearchgate.net The tertiary alcohol at the 3-position is a crucial feature, and its synthesis is often achieved through the addition of an ethynyl nucleophile to a precursor ketone, 1-tosylazetidin-3-one (B52371). ethz.ch This combination of a strained ring system with reactive alkynyl and hydroxyl groups, all under the electronic influence of a sulfonamide, makes this compound a highly valuable and multifaceted building block in modern organic synthesis.

Contextualizing this compound within Contemporary Synthetic Challenges and Methodologies

The synthesis of complex and functionally diverse small molecules is a central theme in contemporary organic chemistry, particularly in the context of drug discovery and materials science. nih.govacs.org The development of methods to access novel chemical space is paramount. Four-membered heterocycles like azetidines are increasingly recognized as attractive design elements in medicinal chemistry due to their ability to impart favorable physicochemical properties. nih.govacs.org However, the synthesis of functionalized azetidines has historically been challenging. researchgate.net

The compound this compound directly addresses this challenge by providing a versatile and highly functionalized azetidine scaffold. Its synthesis from readily available starting materials and its potential for diverse downstream functionalization align with the modern synthetic goals of modularity and efficiency. ethz.ch The presence of the ethynyl group, for instance, opens the door to powerful and mild coupling methodologies, such as click chemistry and Sonogashira coupling, which are mainstays of modern synthetic chemistry. Furthermore, the ability to manipulate the hydroxyl and tosyl groups provides additional avenues for diversification. This positions this compound as a key player in the ongoing effort to expand the toolbox of synthetic chemists and to facilitate the creation of novel and valuable molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1-(4-methylphenyl)sulfonylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-3-12(14)8-13(9-12)17(15,16)11-6-4-10(2)5-7-11/h1,4-7,14H,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMIQKHGXQUABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethynyl 1 Tosylazetidin 3 Ol and Its Precursors

Strategies for Azetidine (B1206935) Ring Formation

The formation of the four-membered azetidine heterocycle is a pivotal step in synthesizing the target compound's precursors. Chemists have developed a range of methods that can be broadly categorized into cyclization and cycloaddition strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves forming the azetidine ring by creating a bond between two atoms within the same molecule. This is a common and effective strategy for constructing four-membered rings from linear precursors.

A foundational method for azetidine synthesis is the intramolecular cyclization of γ-amino alcohols. rsc.org This process typically involves a two-step sequence. First, the hydroxyl group of the γ-amino alcohol is converted into a good leaving group. Subsequently, a base is used to deprotonate the amine, which then acts as a nucleophile to displace the leaving group and form the cyclic azetidine structure.

For instance, γ-amino alcohols can be treated with thionyl chloride to produce the corresponding γ-chloro amines. rsc.org The subsequent intramolecular ring-closure is induced by a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to yield the azetidine ring. rsc.org The requirement for a strong base can sometimes be attributed to the presence of electron-withdrawing groups, like a trifluoromethyl substituent, which decrease the nucleophilicity of the nitrogen atom. rsc.org Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to mediate the efficient cyclization of γ-amino alcohols, leading to enantiopure cis-substituted azetidines. acs.org

Table 1: Examples of Reagents for Cyclization of γ-Amino Alcohol Derivatives

| Precursor Type | Activating/Cyclizing Reagent | Leaving Group | Product Type |

|---|---|---|---|

| γ-Amino alcohol | Thionyl Chloride (SOCl₂) then LiHMDS | Chloride | Azetidine |

| γ-Amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | Imidazolyl-carbonyl | Azetidine acs.org |

This methodology has been successfully applied to synthesize a variety of substituted azetidines from appropriately functionalized acyclic starting materials. arkat-usa.org

A more advanced strategy for azetidine synthesis involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.orgnih.gov This method offers a direct way to form a C-N bond at the γ-position relative to a nitrogen atom, effectively closing the four-membered ring. These reactions often employ a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. acs.orgorganic-chemistry.org

The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway. organic-chemistry.org The reaction demonstrates high functional group tolerance and can be used to construct complex polycyclic and spirocyclic azetidine scaffolds. acs.orgrsc.org For example, this method has been used to create azabicyclo[4.2.0] and azabicyclo[3.2.1] systems. acs.org The selectivity of the C-H activation can be influenced by steric effects and torsional strain within the substrate. organic-chemistry.org This powerful technique transforms unactivated C-H bonds into valuable synthetic handles for building strained ring systems. acs.orgorganic-chemistry.org

Table 2: Research Findings on Pd-Catalyzed C-H Amination for Azetidines

| Catalyst System | Directing Group | C-H Bond Type | Key Feature |

|---|---|---|---|

| Pd(OAc)₂ / I₂ | Picolinamide (PA) | γ-C(sp³)–H | Low catalyst loading, mild conditions acs.orgorganic-chemistry.org |

| Palladium(II) | Picolinamide (PA) | γ and δ C(sp³)–H | Synthesis of azabicyclic scaffolds acs.org |

Cyclization of γ-Amino Alcohols and Related Substrates

Cycloaddition Reactions in Azetidine Construction

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, provide another major pathway to azetidine rings and their derivatives.

The [2+2] cycloaddition between a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a classic and highly versatile method for constructing 2-azetidinones (β-lactams). mdpi.comresearchgate.net These β-lactams are crucial synthetic intermediates that can be further elaborated into azetidines like the precursors for the title compound.

In this reaction, ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine. mdpi.com These reactive intermediates are then trapped by an imine to form the four-membered β-lactam ring. mdpi.com The reaction's stereoselectivity is a complex issue but can be controlled, for instance, by using chiral auxiliaries or catalysts to produce optically active β-lactams. mdpi.comresearchgate.net This method is widely used to create monocyclic, spiro-fused, and other structurally diverse β-lactams. mdpi.comgrafiati.com

Table 3: Staudinger [2+2] Cycloaddition Details

| Ketene Source | Imine Type | Reaction Condition | Product |

|---|---|---|---|

| Acyl Chloride + Tertiary Amine | General Imines | In situ generation | 2-Azetidinone (β-Lactam) mdpi.com |

| 2-Aryloxyacetyl Chloride + Base | Functionalized Imines | Standard | 3-Phenoxy-2-azetidinone mdpi.com |

The aza-Paterno-Büchi reaction is the photochemical [2+2] cycloaddition between an imine and an alkene to directly yield an azetidine ring. rsc.orgresearchgate.net This reaction is an atom-economical approach to functionalized azetidines. springernature.com Historically, the application of this reaction has been limited due to competing relaxation pathways for the photoexcited imine, such as E/Z isomerization. researchgate.netspringernature.com

Modern advancements have overcome some of these challenges. The use of visible-light photocatalysis, often with an iridium-based triplet sensitizer, can activate imine precursors like 2-isoxazoline-3-carboxylates for successful cycloaddition with a broad range of alkenes. nih.govresearchgate.net The reaction can be performed in both an intermolecular fashion (between two separate molecules) and an intramolecular fashion (within the same molecule containing both imine and alkene moieties), the latter often proceeding with high efficiency to form bicyclic azetidines. researchgate.netsemanticscholar.org

Table 4: Aza-Paterno-Büchi Reaction Research Findings

| Reaction Type | Excitation Method | Imine/Alkene System | Key Outcome |

|---|---|---|---|

| Intermolecular | UV Light | Cyclic Imines + Alkenes | Overcomes E/Z isomerization semanticscholar.org |

| Intramolecular | Direct or Sensitized Excitation | Non-conjugated Imine-Alkenes | High yield of bicyclic azetidines semanticscholar.org |

| Intermolecular | Visible Light Photocatalysis | Acyclic Oximes + Alkenes | Enabled by frontier molecular orbital energy matching nih.gov |

Lewis Base-Catalyzed Cycloadditions Involving Alkynyl Ketones and N-Tosylimines

A significant strategy for constructing highly functionalized azetidine rings is the [2+2] cycloaddition of alkynyl ketones with N-tosylimines, catalyzed by a Lewis base. organic-chemistry.orgresearchgate.net When 4-dimethylaminopyridine (B28879) (DMAP) is employed as the catalyst in dichloromethane (B109758) (CH2Cl2), tetrasubstituted azetidines are formed in moderate to good yields. organic-chemistry.orgacs.org This reaction proceeds with complete stereoselectivity, yielding products with a specific trans and E configuration. organic-chemistry.org

The scope of this reaction is primarily effective with aromatic alkynyl ketones. acs.org Substrates bearing electron-withdrawing groups on the aromatic ring tend to provide better yields. organic-chemistry.org However, the reaction is not suitable for aliphatic alkynyl ketones or aliphatic N-tosylimines, as these substrates lead to complex reaction mixtures or fail to produce the desired azetidine product. organic-chemistry.orgacs.org The mechanism is believed to involve the formation of reactive intermediates through nucleophilic triggers, with DMAP stabilizing an allylic carbanion that enables a γ-addition pathway. organic-chemistry.org

Table 1: DMAP-Catalyzed [2+2] Cycloaddition of Alkynyl Ketones and N-Tosylimines

| Entry | Alkynyl Ketone | N-Tosylimine | Yield (%) |

|---|---|---|---|

| 1 | Phenyl-substituted | Aryl-substituted | Moderate to Good |

| 2 | Aromatic (electron-donating group) | Aryl-substituted | Good |

| 3 | Aromatic (electron-withdrawing group) | Aryl-substituted | Better than electron-donating |

| 4 | Aliphatic | Aryl-substituted | No desired product |

| 5 | Aromatic | Aliphatic | No desired product |

Data synthesized from multiple sources. organic-chemistry.orgacs.org

Strain-Release Functionalization Strategies

Strain-release functionalization has emerged as a powerful method for the synthesis of complex azetidines. chemrxiv.org This approach often utilizes highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as precursors. The inherent ring strain of ABBs (approximately 25.4 kcal/mol) drives their reactions with a variety of reagents. rsc.org

The addition of nucleophilic organometallic species, such as Grignard reagents, to in situ generated ABBs allows for the selective formation of 3-arylated azetidine intermediates. rsc.orgresearchgate.netresearchgate.net This C3 functionalization occurs via a nucleophilic ring-opening of the strained bicyclic system. chemrxiv.orgresearchgate.net Further functionalization, such as N-arylation, can be achieved in a single pot through subsequent reactions like SNAr or Buchwald-Hartwig couplings. rsc.orgresearchgate.netresearchgate.net A nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated ABBs with boronic acids has also been developed to produce azetidines with all-carbon quaternary centers. organic-chemistry.org

Organometallic Approaches to Azetidines

Organometallic reagents are central to several azetidine synthesis strategies beyond strain-release. rsc.orgchemrxiv.orgnih.gov An intramolecular amination of organoboronates, proceeding through a 1,2-metalate shift of an aminoboron "ate" complex, provides access to azetidines, among other N-heterocycles. organic-chemistry.org

Furthermore, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of a copper catalyst, such as Cu(OTf)₂, rapidly yields bis-functionalized azetidines. organic-chemistry.org This method is versatile, allowing for the introduction of alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines is another effective, though less common, organometallic approach to azetidine synthesis. organic-chemistry.org

Photocatalytic Methods in Azetidine Synthesis

Visible-light photocatalysis has provided mild and efficient pathways to azetidine synthesis. One such method involves the photocatalytic dehydrogenative [2+2] cycloaddition between amines and alkenes. nih.govacs.org These oxidative formal Aza Paternò-Büchi reactions are induced by the photoredox-catalyzed aerobic oxidation of dihydroquinoxalinones, which then undergo intermolecular cyclization with various alkenes to form functionalized azetidines stereoselectively and in high yields. nih.govacs.org

Another innovative photocatalytic approach is radical strain-release (RSR) photocatalysis. chemrxiv.orgchemrxiv.org This method subjects azabicyclo[1.1.0]butanes (ABBs) to conditions that generate radical intermediates from sulfonylimine precursors via an energy-transfer process governed by an organic photosensitizer. chemrxiv.orgchemrxiv.orgresearchgate.net These radicals are then intercepted by the ABB in a strain-release process, leading to densely functionalized azetidines in high yields. chemrxiv.orgchemrxiv.org

Installation of the Tosyl Protecting Group on Azetidines

The tosyl (p-toluenesulfonyl) group is a common N-protecting group in azetidine chemistry, enhancing the stability of the ring and influencing its reactivity.

Methods for N-Tosylation of Azetidinols

The N-tosylation of azetidinols, which are azetidines bearing a hydroxyl group, follows standard procedures for the tosylation of amino alcohols. A general method involves reacting the azetidinol (B8437883) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. rsc.org Common bases used for this transformation include triethylamine (B128534) (Et₃N) and 4-dimethylaminopyridine (DMAP), often in a solvent like dichloromethane. rsc.org For the related synthesis of N-tosyl aziridines from 2-amino alcohols, one-pot procedures have been developed using potassium carbonate in acetonitrile (B52724) or potassium hydroxide (B78521) in a water/dichloromethane system, which could be applicable to azetidinols. nih.gov These methods are efficient and utilize simple inorganic bases. nih.gov

Table 2: Common Reagents for N-Tosylation

| Reagent | Base | Solvent |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Triethylamine (Et₃N) / DMAP | Dichloromethane (CH₂Cl₂) |

| p-Toluenesulfonyl chloride (TsCl) | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) |

| p-Toluenesulfonyl chloride (TsCl) | Potassium Hydroxide (KOH) | Water/Dichloromethane |

Strategic Considerations for Tosyl Group Incorporation in Azetidine Synthesis

The incorporation of a tosyl group is often a strategic decision in a multi-step synthesis. The tosyl group is a strong electron-withdrawing group, which can be crucial for activating the azetidine ring for certain reactions. For instance, N-tosyl activated aziridines are highly reactive towards nucleophilic ring-opening. nih.gov

Introduction of the Ethynyl (B1212043) Group at the C3 Position

The incorporation of an ethynyl group at the C3 position of the 1-tosylazetidine scaffold is a key transformation for accessing the target compound, 3-ethynyl-1-tosylazetidin-3-ol. This is typically achieved through the nucleophilic addition of an ethynyl anion equivalent to a C3-keto precursor, namely 1-tosylazetidin-3-one (B52371).

Direct Alkynylation Reactions

Direct alkynylation involves the 1,2-addition of an organometallic reagent bearing a terminal alkyne to the carbonyl group of an azetidin-3-one (B1332698) intermediate. This approach directly constructs the desired tertiary propargylic alcohol functionality.

The most straightforward and widely utilized method for synthesizing this compound is the Grignard reaction. libretexts.org This involves treating the precursor, 1-tosylazetidin-3-one, with an ethynyl Grignard reagent, such as ethynylmagnesium bromide (HC≡CMgBr).

The reaction mechanism involves the nucleophilic attack of the carbon atom from the Grignard reagent on the electrophilic carbonyl carbon of the azetidin-3-one. pressbooks.pub This forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. pressbooks.pub The entire process must be conducted under anhydrous (dry) conditions, as Grignard reagents readily react with water, which would quench the reagent and prevent the desired reaction. libretexts.org

Table 1: Grignard-Type Alkynylation Reaction

| Reactant | Reagent | Product | General Conditions |

|---|

Beyond Grignard reagents, other organometallic compounds can serve as potent nucleophiles for the alkynylation of ketones. Organolithium reagents, such as ethynyllithium (HC≡CLi), are also highly effective for this transformation. Similar to Grignard reagents, they add directly to the carbonyl group of 1-tosylazetidin-3-one to form the corresponding tertiary alcohol after an aqueous workup. The choice between Grignard and other organometallic reagents may depend on factors like substrate compatibility, reagent availability, and desired reaction conditions.

Grignard-Type Alkynylation of C3-Keto Azetidine Intermediates

Radical Methods for Ethynyl Group Introduction

Recent advancements in synthetic chemistry have highlighted the use of radical processes for the construction and functionalization of strained ring systems like azetidines. rsc.org One notable strategy involves radical strain-release (RSR) photocatalysis, which utilizes azabicyclo[1.1.0]butanes (ABBs) as precursors. chemrxiv.orgresearchgate.net In this method, a photosensitizer initiates a radical process, and the strained ABB is intercepted by radical intermediates to form densely functionalized azetidines. chemrxiv.orgresearchgate.net While this demonstrates the power of radical chemistry for building the azetidine core and installing substituents, its direct application for the specific introduction of an ethynyl group onto a C3-ketoazetidine to form a tertiary alcohol like this compound is not prominently documented. The existing literature on radical azetidine synthesis primarily focuses on C-N or C-C bond formation at the C3 position through different mechanisms. chemrxiv.orgresearchgate.net

Ruthenium-Catalyzed Oxidative Alkynylation Strategies for Azetidinol-Bearing Ynones

A sophisticated and distinct approach involves the ruthenium-catalyzed oxidative alkynylation of secondary azetidinols. researchgate.netacs.org This method does not produce the target tertiary alcohol but instead generates azetidinyl α,β-acetylenic ketones, known as ynones, which are valuable synthetic intermediates. researchgate.netresearchgate.net The reaction typically couples a secondary alcohol (e.g., 1-tosylazetidin-3-ol) with a terminal alkyne in the presence of a ruthenium catalyst. researchgate.net This process achieves a "3-fold scaffold diversification" by converting readily available azetidinols into versatile ynone building blocks. acs.org These ynones can then be transformed into a variety of azetidine-bearing heterocycles, such as pyrazoles and pyrimidines. researchgate.net

Table 2: Ruthenium-Catalyzed Oxidative Alkynylation

| Substrate | Reagent | Catalyst System | Product Type | Research Finding |

|---|

Stereoselective and Enantioselective Approaches to Azetidinols

The synthesis of this compound via alkynylation of 1-tosylazetidin-3-one creates a new chiral center at the C3 position. Controlling the stereochemistry of this center is crucial for accessing specific enantiomers of the final product.

Stereoselective synthesis can be approached in several ways. If the azetidine ring already contains chiral centers, the addition of the ethynyl group to the prochiral ketone will be diastereoselective, influenced by the existing stereochemistry. acs.org

For an enantioselective synthesis starting from an achiral precursor, chiral auxiliaries or catalysts are required. A powerful strategy is to begin with an enantiomerically pure azetidin-3-one precursor. nih.gov Chiral azetidin-3-ones can be prepared through methods such as gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are accessible via established chiral sulfinamide chemistry. nih.gov The subsequent alkynylation of such an enantiopure ketone would yield the corresponding enantiomer of the 3-ethynylazetidin-3-ol. Other synthetic routes for chiral azetidines involve the stereoselective reduction of functionalized azetidin-2-ones or the iodocyclization of homoallyl amines. rsc.org

Chiral Auxiliary-Mediated Synthesis (e.g., Ellman Sulfinamides)

The asymmetric synthesis of chiral amines and their derivatives is greatly advanced by the use of chiral auxiliaries, with Ellman's sulfinamides (tert-butanesulfinamides) being a prominent example. beilstein-journals.orgacademie-sciences.fr These versatile reagents can be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. beilstein-journals.org The sulfinyl group then directs the stereoselective addition of nucleophiles to the imine, allowing for the creation of new stereocenters with high diastereoselectivity. beilstein-journals.org Subsequent removal of the sulfinyl group under mild conditions yields the chiral amine. beilstein-journals.org

While the direct synthesis of this compound using an Ellman's sulfinamide has not been extensively detailed, the principles of this methodology are applicable to the synthesis of chiral azetidine precursors. For instance, chiral N-tert-butanesulfinyl imines are key intermediates in the asymmetric synthesis of various nitrogen-containing heterocycles, including aziridines and pyrrolidines. beilstein-journals.orgambeed.com The general strategy involves the stereoselective addition of a nucleophile to a chiral sulfinyl imine, followed by cyclization to form the desired heterocyclic ring. This approach has been successfully used to generate chiral azetidines with a high degree of enantiomeric purity. ambeed.comliverpool.ac.uk

The application of this to azetidin-3-ol (B1332694) synthesis would likely involve the preparation of a chiral N-tert-butanesulfinyl imine from a suitable keto-precursor. The subsequent diastereoselective addition of an ethynyl nucleophile would establish the desired stereochemistry at the C3 position. The development of such a route would provide a valuable method for accessing enantiomerically enriched this compound.

Organocatalytic Asymmetric Syntheses of Azetidinols

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. In the context of azetidine synthesis, organocatalysts have been employed to facilitate the enantioselective formation of the four-membered ring. For example, pyrrolidine-based catalysts have been used in the [2+2] annulation of aldehydes with aldimines to produce chiral azetidin-2-ols with high diastereoselectivity. rsc.org This reaction proceeds through a chiral enamine intermediate, which then undergoes cyclization with the aldimine. rsc.org

While the direct organocatalytic asymmetric synthesis of this compound is not widely reported, the existing literature on organocatalytic methods for other azetidine derivatives provides a strong foundation for future research. The development of an organocatalytic process for the asymmetric ethynylation of 1-tosylazetidin-3-one could provide a more sustainable and atom-economical route to chiral this compound. Such a method would likely involve the activation of the ketone by a chiral organocatalyst, followed by the enantioselective addition of an ethynyl nucleophile.

Diastereoselective Control in Azetidinol Formation

Achieving diastereoselective control is crucial when synthesizing molecules with multiple stereocenters, such as substituted azetidinols. The relative stereochemistry of substituents on the azetidine ring can be influenced by a variety of factors, including the choice of reagents, reaction conditions, and the nature of the substrate itself.

In the synthesis of azetidin-3-ols, diastereoselectivity can be achieved through several strategies. For example, the reduction of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones can be controlled to favor the formation of a specific diastereomer of the corresponding azetidin-3-ol. nih.gov The stereochemistry of the product is often confirmed by single-crystal X-ray diffraction analysis. nih.gov

Photocyclization reactions have also been employed to synthesize enantiopure azetidin-3-ol derivatives with high diastereoselectivity. mdpi.com In these reactions, the stereochemical outcome can be dependent on the substituents present on the nitrogen atom of the precursor. mdpi.com For instance, the photocyclization of N-benzyl-substituted chiral 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines can proceed with complete diastereoselectivity, yielding a single diastereomer of the azetidin-3-ol product. mdpi.com

These examples highlight the importance of carefully considering the synthetic strategy to achieve the desired diastereomer of a substituted azetidinol. In the case of this compound, if additional substituents were present on the azetidine ring, the principles of diastereoselective control would be paramount in obtaining the desired stereoisomer.

Total Synthesis and Formal Synthesis of Complex Molecules Utilizing this compound as a Key Intermediate

A thorough review of the scientific literature did not reveal any published examples of the total or formal synthesis of complex molecules where this compound is explicitly used as a key intermediate. While the compound is available from commercial suppliers and its synthesis is documented, its application as a building block in the construction of more elaborate molecular architectures has not been reported in the searched databases. ethz.ch The presence of the reactive ethynyl group and the chiral hydroxyl functionality suggests its potential as a valuable synthon, but its utility in this regard remains an area for future exploration.

Reactivity and Chemical Transformations of 3 Ethynyl 1 Tosylazetidin 3 Ol

Transformations Involving the Azetidine (B1206935) Ring System

The chemistry of 3-Ethynyl-1-tosylazetidin-3-OL is rich with transformations that leverage the unique properties of the azetidine ring. These reactions include ring-opening, functionalization, and processes that consider the stereochemical aspects of the molecule.

Ring-Opening Reactions of Azetidines

The significant ring strain in azetidines makes them susceptible to ring-opening reactions, a process that can be initiated by various reagents and conditions. rsc.orgorganic-chemistry.org This reactivity provides a pathway to linear, functionalized molecules that would be challenging to synthesize through other methods.

While specific studies on the nucleophilic ring-opening of this compound with organotrifluoroborates are not extensively detailed in the provided results, the general principle of nucleophilic attack on strained rings is a well-established concept in organic chemistry. researchgate.net The reaction would theoretically involve the attack of a nucleophile derived from the organotrifluoroborate at one of the electrophilic carbon atoms of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond. The presence of the electron-withdrawing tosyl group on the nitrogen atom enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The concept of strain-release functionalization is central to the reactivity of azetidines. nih.govnih.gov This strategy harnesses the potential energy stored in the strained ring to drive chemical reactions, leading to the formation of new bonds and molecular architectures. nih.gov In the context of this compound, this can manifest as ring expansion, where the four-membered ring is converted into a larger, more stable ring system. For instance, reactions that involve the ethynyl (B1212043) group could potentially trigger a cascade of events leading to ring expansion. While direct examples with this specific compound are not detailed, the general principle is a powerful tool in synthetic chemistry. mdpi.com

The transformation of azetidine derivatives into pyrroles represents an intriguing area of chemical synthesis. Pyrroles are important heterocyclic compounds with a wide range of biological activities. wikipedia.orgmdpi.com The reaction of this compound to form pyrroles could proceed through a variety of mechanisms, likely involving the participation of both the azetidine ring and the ethynyl side chain. One plausible pathway could involve a ring-opening event followed by an intramolecular cyclization that incorporates the nitrogen atom and carbons from the original ring, along with the ethynyl group, into a new five-membered pyrrole (B145914) ring. The specific conditions for such a transformation would be critical in directing the reaction towards the desired pyrrole product. organic-chemistry.orgorganic-chemistry.orgnih.gov

Strain-Release Functionalization and Ring Expansion

Functionalization of the Azetidine Ring (e.g., Electrophilic Azetidinylation)

Beyond ring-opening, the azetidine ring itself can be functionalized. nih.gov Electrophilic azetidinylation is a process where the azetidine moiety acts as an electrophile, reacting with a nucleophile to form a new bond while retaining the four-membered ring. In the case of this compound, the tosyl group can act as a leaving group under certain conditions, or the ring can be activated in other ways to facilitate reaction with a nucleophile. This allows for the introduction of the azetidine scaffold into larger molecules.

Stereochemical Integrity and Transformations of the Azetidine Ring

The stereochemistry of the azetidine ring is a crucial aspect of its chemistry. Transformations involving the ring can either proceed with retention or inversion of stereochemistry, depending on the reaction mechanism. For this compound, which possesses a chiral center at the 3-position, any reaction at this center or involving the ring must consider the stereochemical outcome. Maintaining or controlling the stereochemistry is often a key objective in the synthesis of complex, biologically active molecules.

Transformations at the Hydroxyl Group

The tertiary hydroxyl group in this compound can undergo reactions typical of alcohols, most notably etherification and esterification.

Etherification involves the conversion of the hydroxyl group into an ether, for example, through a Williamson ether synthesis by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide. Alternatively, reductive etherification methods can be employed.

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester, often catalyzed by an acid or a coupling agent.

Despite the fundamental nature of these reactions, a search of the scientific and patent databases did not locate any specific reports of etherification or esterification of the hydroxyl group in this compound.

Oxidation Reactions (e.g., to Azetidinones)

The oxidation of this compound provides a pathway to azetidin-3-ones, which are valuable intermediates in the synthesis of various functionalized azetidines. nih.gov While direct oxidation of the tertiary alcohol in this compound to the corresponding ketone (an azetidin-3-one) is a challenging transformation, alternative synthetic strategies have been developed.

One notable approach involves the gold-catalyzed intermolecular oxidation of the alkyne functionality in related N-protected propargylamines. This method generates a reactive α-oxo gold carbene intermediate that can undergo subsequent intramolecular reactions to form the azetidin-3-one (B1332698) ring system. nih.gov Although this specific example does not start from this compound itself, it highlights a modern strategy for accessing the azetidin-3-one core structure.

Another synthetic route to N-substituted azetidin-3-ones involves a multi-step sequence starting from 3-bromomethyl-1-azabicyclo[1.1.0]butane. This process includes the addition of an acyl chloride, eliminative dehalogenation, and subsequent ozonolysis to yield the desired N-acylazetidin-3-one. colab.ws

The synthesis of azetidin-3-ones is of significant interest as these compounds serve as versatile precursors for further chemical modifications. nih.govcolab.ws

Substitution Reactions

The strained four-membered ring of this compound makes it susceptible to various nucleophilic substitution reactions, often involving ring-opening. The presence of the electron-withdrawing tosyl group on the nitrogen atom enhances the reactivity of the azetidine ring towards nucleophiles. wikipedia.orgarkat-usa.org

In related N-tosylazetidines, Lewis acid-mediated ring-opening reactions with alcohols have been shown to proceed via an S_N2 pathway, leading to the formation of 1,3-amino ethers. iitk.ac.inscribd.com This reactivity is attributed to the inherent strain of the azetidine ring. iitk.ac.in Similarly, the reaction of N-tosylazetidines with nitriles in the presence of a copper(II) triflate catalyst can lead to the formation of substituted tetrahydropyrimidines through a nucleophilic ring-opening followed by a [4+2] cycloaddition. researchgate.net

While specific substitution reactions for this compound are not extensively detailed in the provided search results, the general reactivity patterns of N-tosylazetidines suggest that the ethynyl and hydroxyl groups at the C3 position would influence the regioselectivity and stereoselectivity of such transformations.

Role and Removal of the Tosyl Protecting Group

Conditions and Mechanisms for Tosyl Deprotection

The tosyl (p-toluenesulfonyl) group is a common protecting group for amines, including the nitrogen atom in the azetidine ring. However, its removal can be challenging and often requires harsh reaction conditions. nih.govresearchgate.net

Common methods for the deprotection of N-tosyl groups involve reductive cleavage. One documented method for the removal of a tosyl group from an azetidine derivative is the use of magnesium powder in methanol. ethz.ch Other harsh conditions, such as strong bases or reducing agents, can lead to undesired side reactions, including cleavage of the polymer chain in the case of polytosylaziridines. researchgate.net

The difficulty in removing the tosyl group has led to the exploration of alternative protecting groups for azetidines, such as the t-butanesulfonyl (Bus) group, which can be removed under acidic conditions. nih.gov

Influence of Tosyl Group on Ring Strain and Reactivity

The tosyl group, being strongly electron-withdrawing, significantly influences the properties of the azetidine ring. It enhances the ring strain and increases the electrophilicity of the ring carbons, making the azetidine more susceptible to nucleophilic attack and ring-opening reactions. wikipedia.orgarkat-usa.org This increased reactivity is a key feature in many synthetic applications of N-tosylazetidines. iitk.ac.incsic.es

The presence of an electron-withdrawing group on the nitrogen atom, such as a tosyl group, can lead to the breaking of the carbon-nitrogen bond, forming a zwitterionic intermediate. wikipedia.org This intermediate can then react with various reagents. The increased ring strain in N-tosylazetidines, as compared to their unprotected counterparts, is a driving force for these ring-opening reactions. iitk.ac.inmdpi.com This heightened reactivity makes N-tosylazetidines valuable building blocks for the synthesis of other nitrogen-containing compounds. csic.es

Applications of 3 Ethynyl 1 Tosylazetidin 3 Ol As a Synthetic Building Block

Construction of Functionalized Azetidine (B1206935) Derivatives

Synthesis of 3-Substituted Azetidines

The terminal alkyne of 3-Ethynyl-1-tosylazetidin-3-ol is a key handle for introducing a wide array of substituents at the C3-position. The reactivity of this functional group allows for participation in numerous classic alkyne transformations. For instance, metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to append aryl, heteroaryl, or vinyl groups. Furthermore, the alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate 1,2,3-triazole-substituted azetidines.

These transformations provide access to a broad chemical space of 3-substituted azetidines, which are sought-after motifs in drug discovery. nih.govorganic-chemistry.org The ability to systematically vary the substituent at the 3-position is crucial for structure-activity relationship (SAR) studies.

Creation of Complex Polycyclic Scaffolds

The combination of a strained ring and a reactive alkyne makes this compound an excellent substrate for constructing complex polycyclic and spirocyclic systems. ethz.ch Gold(I) catalysis, known for its ability to activate alkynes, can trigger cascade reactions leading to intricate molecular frameworks. ugent.bedokumen.pub For example, intramolecular reactions involving the azetidine nitrogen and the activated alkyne can lead to the formation of fused bicyclic products.

Research has shown that related azetidine derivatives can undergo cyclopropanation reactions to form highly strained tricyclic scaffolds. liverpool.ac.uk The reactivity of the propargyl alcohol moiety can be harnessed in Pauson-Khand reactions or other metal-catalyzed cycloadditions to build cyclopentenone-fused azetidines or other complex polycycles. rsc.org These strategies transform a simple building block into architecturally complex molecules that occupy a unique, three-dimensional chemical space. ethz.ch

Table 1: Selected Reactions for the Formation of Polycyclic Scaffolds This table is illustrative and based on general synthetic strategies applicable to the target compound's functional groups.

| Reaction Type | Catalyst/Reagents | Product Scaffold Type |

|---|---|---|

| Intramolecular Cyclization | Gold(I) or other Lewis acids | Fused bicyclic azetidines |

| [2+2+1] Cycloaddition | Co₂(CO)₈ (Pauson-Khand) | Cyclopentenone-fused azetidines |

| Dearomative Cycloaddition | Gold(I) / Indoles | Cyclopenta[b]indoles fused to azetidine |

| Ring-Closing Metathesis | Grubbs or Hoyveda-Grubbs catalyst | Spirocyclic or fused systems |

Precursor to Other Heterocyclic Systems via Ring Transformations

Beyond functionalization that retains the azetidine core, this compound can undergo ring-opening or ring-expansion reactions to serve as a precursor for other important heterocyclic systems.

Derivatization to Azetidine Nitrones and Exomethylene Oxazolines

The functional groups within this compound allow for its conversion into other reactive intermediates. The precursor to the title compound, 1-tosylazetidin-3-one (B52371), can be converted to an oxime. Subsequent N-alkylation or N-acylation of the oxime can generate azetidine-based nitrones. These nitrones are valuable 1,3-dipoles that can participate in cycloaddition reactions to build more complex isoxazolidine-fused systems.

Alternatively, under specific conditions, the propargyl alcohol moiety can undergo rearrangement and cyclization. For instance, treatment with a suitable catalyst could induce an intramolecular attack of the hydroxyl group onto the alkyne, potentially leading to the formation of a five-membered exomethylene oxazoline (B21484) ring fused or spiro-linked to the azetidine core.

Transformations into Pyrrolidines

Ring expansion of azetidines to pyrrolidines is a synthetically valuable transformation. This can be achieved through various mechanisms, often involving the generation of a reactive intermediate that triggers a skeletal rearrangement. For this compound, the generation of a carbocation or radical at the C3 position could initiate a Wagner-Meerwein type rearrangement, expanding the four-membered ring to a five-membered pyrrolidine (B122466) ring. The ethynyl (B1212043) group can be designed to facilitate this process, for example, through participation of the pi-system in stabilizing the reactive intermediate.

Pathways to Pyrazoles and Pyrimidines

The carbon framework of this compound is well-suited for conversion into five- and six-membered aromatic heterocycles. The propargyl alcohol can be oxidized to the corresponding ynone, which is a 1,3-dielectrophile. This intermediate is a classic precursor for the synthesis of pyrazoles and pyrimidines. beilstein-journals.orgorganic-chemistry.org

The reaction of the azetidinyl-ynone with hydrazine (B178648) or substituted hydrazines leads directly to the formation of 3(5)-azetidinyl-substituted pyrazoles. chemrxiv.orgnih.gov This condensation reaction is typically regioselective and provides a robust method for linking the azetidine scaffold to a pyrazole (B372694) ring. beilstein-journals.org Similarly, reaction with amidines, urea, or thiourea (B124793) can yield substituted pyrimidines, further expanding the synthetic utility of the initial building block. researchgate.netmdpi.com

Table 2: Synthesis of Pyrazoles from Azetidine Precursors This data is based on a representative transformation of an azetidine-containing substrate. chemrxiv.org

| Azetidine Substrate | Reagents | Product | Yield |

|---|---|---|---|

| N-Boc-azetidine ynone | Hydrazine hydrate | N-Boc-azetidinyl pyrazole | 75% |

| N-Boc-azetidine ynone | Methylhydrazine | Mixture of regioisomeric pyrazoles | N/A |

Contributions to Chemical Space Diversity and Scaffold Innovation

The exploration of novel chemical space is a critical endeavor in the quest for new bioactive molecules. biorxiv.orgmdpi.com The structural characteristics of this compound make it an exemplary tool for expanding the boundaries of known chemical architectures. The azetidine ring itself is considered a privileged motif in medicinal chemistry, in part because its incorporation into molecules can significantly increase their three-dimensionality compared to more common five- and six-membered rings. chemrxiv.orgnih.gov This inherent three-dimensionality allows for the exploration of spatial arrangements that are often inaccessible with flatter, more traditional scaffolds.

The true power of this compound in scaffold innovation lies in the synthetic versatility of its ethynyl group. This functional group serves as a reactive handle for a variety of powerful and high-yielding chemical transformations, enabling the "decoration" of the core azetidine scaffold in numerous ways. This approach aligns with diversity-oriented synthesis (DOS) strategies, where a central core is elaborated to rapidly generate a library of structurally diverse compounds. nih.gov

Key reactions leveraging the ethynyl group include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This cornerstone of "click chemistry" allows for the facile and regioselective formation of 1,2,3-triazole rings by reacting the alkyne with an azide. nih.gov Triazoles are themselves valuable pharmacophores, and this reaction provides a robust method for linking the azetidine scaffold to other fragments or building blocks.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of the azetidine building block and aryl or vinyl halides. nih.govsioc-journal.cn This provides direct access to complex conjugated systems and allows for the systematic exploration of structure-activity relationships by varying the aromatic or vinylic partner.

Other Alkyne Transformations: The ethynyl group can also participate in a host of other reactions, including Cadiot-Chodkiewicz coupling, hydroamination, and hydration, further expanding the range of possible derivatives from this single, versatile building block.

By combining the unique 3D nature of the azetidine core with the exceptional synthetic flexibility of the ethynyl group, chemists can generate novel scaffolds that would be difficult to access through other means. This contributes significantly to the structural diversity of compound libraries, increasing the probability of identifying molecules with novel biological activities. biorxiv.orgspirochem.com

| Functional Group | Contribution to Scaffold Innovation | Key Reactions | Reference |

|---|---|---|---|

| Azetidine Ring | Provides a rigid, 3D scaffold; acts as a non-classical bioisostere. | Ring-opening reactions; N-functionalization after deprotection. | chemrxiv.orgnih.gov |

| Ethynyl Group | Serves as a versatile handle for diversification and fragment linking. | CuAAC (Click Chemistry), Sonogashira Coupling, Cadiot-Chodkiewicz Coupling. | nih.govsioc-journal.cn |

| Tertiary Alcohol | Introduces a polar center and a hydrogen bond donor/acceptor site. Can be used as a synthetic handle. | Etherification, esterification. | ethz.ch |

| Tosyl Group | Acts as a robust protecting group for the nitrogen, activating the ring and enabling purification. | Deprotection to reveal a secondary amine for further functionalization. | ethz.ch |

Utility in Fragment-Based Drug Discovery and Medicinal Chemistry (Focus on Synthetic Strategy)

In medicinal chemistry, building blocks are the fundamental components used to construct drug candidates. nih.gov this compound is a prime example of an advanced building block that provides solutions to several challenges in drug design. Its synthesis has been reported via the nucleophilic addition of an ethynyl anion equivalent (such as ethynyltrimethylsilane with n-butyllithium) to the corresponding precursor, 1-tosylazetidin-3-one. ethz.ch This accessibility, combined with its unique structural features, makes it a valuable asset for constructing complex lead compounds.

A key strategy in modern drug design is the use of conformational constraint to improve a molecule's pharmacological properties. By reducing the number of conformations a molecule can adopt, chemists can "pre-organize" it for binding to its biological target. This can lead to a significant increase in binding affinity (due to a lower entropic penalty upon binding) and can also improve selectivity, as the rigid conformation may not fit well into the binding sites of off-target proteins.

The azetidine ring is inherently strained and rigid, making it an excellent scaffold for introducing conformational constraint. Unlike more flexible five- and six-membered rings, the four-membered azetidine ring severely limits the possible spatial arrangements of its substituents. Incorporating the 3-hydroxyazetidine motif into a larger molecule fixes the relative orientation of the groups attached to the ring, providing a well-defined three-dimensional structure. Substituted azetidines are recognized as privileged heterocyclic scaffolds in medicinal chemistry and have become synthetic targets of high interest. researchgate.net The introduction of 3-substituted azetidinyl groups has been shown to improve the activity of compounds targeting enzymes like phosphodiesterases. researchgate.net

Bioisosterism, the strategy of replacing one functional group or substructure with another that has similar physical or chemical properties, is a cornerstone of lead optimization. acs.orgbioascent.com The goal is to create a new molecule that retains the desired biological activity of the parent compound but has improved pharmacokinetic or toxicological properties. researchgate.net

The azetidine ring is increasingly being recognized as a valuable bioisostere for more common saturated heterocycles like piperidine (B6355638) and pyrrolidine. chemrxiv.orgdomainex.co.uk While these larger rings are ubiquitous in pharmaceuticals, they can sometimes introduce undesirable properties, such as high basicity or susceptibility to metabolic degradation (e.g., N-dealkylation).

Key Bioisosteric Advantages of the Azetidine Ring:

| Property | Comparison with Piperidine/Pyrrolidine | Medicinal Chemistry Implication | Reference |

| Basicity | The nitrogen atom in an azetidine ring is generally less basic (lower pKa) than its counterparts in pyrrolidine or piperidine. | This can reduce unwanted interactions with acidic biological targets (e.g., hERG channel) and may improve oral absorption. | domainex.co.uk |

| Solubility | The introduction of the polar, four-membered ring can increase aqueous solubility compared to more lipophilic carbocyclic or larger heterocyclic rings. | Improved solubility is often a key goal in drug development, aiding formulation and bioavailability. | domainex.co.uk |

| Metabolic Stability | The strained ring system and different substitution pattern can alter the metabolic profile, potentially blocking sites of metabolism found in larger rings. | This can lead to improved half-life and a more predictable pharmacokinetic profile. | chemrxiv.org |

| Vectorial Change | Replacing a six-membered ring with a four-membered one significantly alters the exit vectors of substituents, allowing for exploration of different regions of a target's binding pocket. | This provides a powerful tool for escaping existing intellectual property and discovering novel binding interactions. | domainex.co.uk |

The use of this compound as a building block allows medicinal chemists to strategically introduce the azetidine motif as a bioisosteric replacement, leveraging these potential benefits during the lead optimization phase of a drug discovery project.

Conclusion and Future Research Directions

Summary of Current Achievements in the Chemistry of 3-Ethynyl-1-tosylazetidin-3-OL

The synthesis of this compound is efficiently achieved through the reaction of 1-tosylazetidin-3-one (B52371) with lithium acetylides. A documented procedure involves the addition of ethynyltrimethylsilane to a solution of 1-tosylazetidin-3-one in the presence of butyllithium (B86547) at low temperatures. ethz.ch This foundational reaction provides reliable access to the core structure. The reactivity of this compound is characterized by the distinct functionalities present: the tosyl-activated azetidine (B1206935) ring, the tertiary alcohol, and the terminal alkyne. This trifunctional arrangement allows for a wide range of selective transformations, making it a valuable building block in medicinal and materials chemistry. Research has demonstrated its utility as a precursor for more complex molecular architectures, leveraging the inherent ring strain and the reactivity of its appended groups. ethz.chresearchgate.net

Emerging Synthetic Strategies for Highly Functionalized Azetidinols

The synthesis of azetidines, particularly highly substituted azetidinols, has historically been challenging due to unfavorable ring-formation energetics. researchgate.net However, modern synthetic chemistry is overcoming these barriers with innovative strategies.

Photochemical Methods: Norrish-Yang cyclization, a photochemical reaction involving a 1,5-hydrogen abstraction followed by ring closure, has been successfully employed for the synthesis of 3-hydroxyazetidines from α-aminoacetophenones. beilstein-journals.orgnih.govresearchgate.net This "build and release" strategy uses light to create the strained azetidinol (B8437883) intermediate, which can then undergo subsequent ring-opening functionalization. beilstein-journals.orgnih.gov

Catalytic Cyclizations: Lanthanum(III) triflate (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding highly strained azetidines with good functional group tolerance. nih.gov

Strain-Release Functionalization: The inherent ring strain of azetidines (approximately 25.2 kcal/mol) makes them susceptible to ring-opening reactions, providing a pathway to linear, highly functionalized amine derivatives. researchgate.net Recent advances have focused on triggering these openings with various reagents to create diverse molecular scaffolds. beilstein-journals.orgnih.gov

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Norrish-Yang Cyclization | Photochemical cyclization of α-aminoacetophenones to form 3-hydroxyazetidines. | Sustainable (uses light energy), forms strained rings, allows for subsequent strain-release functionalization. | beilstein-journals.orgnih.govresearchgate.net |

| La(OTf)₃-Catalyzed Aminolysis | Intramolecular cyclization of epoxy amines to form azetidines. | High regioselectivity, good yield, tolerant of acid-sensitive functional groups. | nih.gov |

| [2+2] Cycloadditions | Intermolecular cyclization of alkenes with amines or oximes. | A common strategy for forming four-membered rings. | researchgate.net |

| Intramolecular Substitution | Cyclization of 1,3-amino alcohols or 1,3-haloamines. | A traditional and foundational method for azetidine synthesis. | researchgate.net |

Untapped Reactivity Profiles and Novel Transformations of the Ethynylazetidinol Scaffold

While the primary functional groups of this compound suggest predictable reactivity (e.g., "click" chemistry on the alkyne, etherification of the alcohol), a significant underexplored area lies in the synergistic reactivity between these groups and the strained ring. Future research could investigate:

Intramolecular Cascades: Designing reactions where an initial transformation on the ethynyl (B1212043) or hydroxyl group triggers a subsequent ring-opening or rearrangement of the azetidine core.

Transition-Metal Catalyzed Ring Expansions: Utilizing the alkyne to coordinate with metal catalysts that could mediate a formal [2+2+1] or other cycloaddition, leading to novel bicyclic or spirocyclic systems.

Dipolar Cycloadditions: The strained nature of the azetidine could influence the regioselectivity and stereoselectivity of cycloaddition reactions involving the ethynyl group.

Potential for Advancing Chemical Diversity through this compound as a Central Synthon

This compound is an ideal central synthon, or building block, for creating libraries of complex molecules. researchgate.net Its three distinct points of functionality allow for a modular and divergent synthetic approach. Starting from this single precursor, chemists can generate a vast array of derivatives by selectively reacting each functional group. For example, the alkyne can be converted into triazoles, the alcohol into ethers or esters, and the azetidine nitrogen can be deprotected and re-functionalized. This capacity is crucial for drug discovery programs, where accessing novel chemical space is a primary objective. researchgate.net

Integration with Automated Synthesis and Flow Chemistry Methodologies

The synthesis and functionalization of azetidines are well-suited for modern automation and flow chemistry techniques. Flow chemistry, in particular, offers significant advantages for handling strained or unstable intermediates, improving safety, and enabling scalability. rsc.org

Enhanced Safety and Control: Continuous flow reactors provide superior control over reaction parameters like temperature and residence time, which is critical when working with strained rings or highly reactive organometallic species. rsc.orgacs.org

Scalability: Photochemical syntheses of 3-hydroxyazetidines have been successfully scaled to the multi-gram level using photo-flow reactors, demonstrating the technology's utility for producing synthetically useful quantities. researchgate.netacs.org

Automated Library Synthesis: Automated flow platforms have been developed for Negishi couplings to produce libraries of C(sp³)-enriched molecules, including those with azetidine cores. nih.gov This demonstrates the potential for high-throughput synthesis of diverse azetidinol derivatives for screening purposes. nih.gov

Development of Green Chemistry Approaches for Azetidinol Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly being applied to heterocycle synthesis. tandfonline.comdntb.gov.ua For azetidinols, several greener approaches are emerging:

Solvent-Free and Microwave-Assisted Reactions: Microwave irradiation has been used for the rapid, solvent-free synthesis of 2-azetidinones (β-lactams), offering higher yields and shorter reaction times compared to conventional methods. tandfonline.comderpharmachemica.com This approach could potentially be adapted for other azetidine syntheses.

Photochemistry: As mentioned, using light as a "reagent" in photochemical cyclizations is an inherently green method that avoids the need for stoichiometric chemical reagents to build the core ring structure. beilstein-journals.orgnih.gov

Use of Greener Solvents: Research into flow synthesis of azetidines has explored the use of more environmentally responsible solvents, such as cyclopentylmethyl ether, to address sustainability concerns. acs.org

The continued development of these green methodologies will be essential for the sustainable production and application of this compound and related compounds in both academic and industrial settings. benthamdirect.comicm.edu.pl

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Ethynyl-1-tosylazetidin-3-OL, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Step 1 : Begin with nucleophilic substitution or ring-opening reactions of azetidin-3-ol derivatives, as seen in analogous tosyl-protected azetidines . Use solvents like dichloromethane or 1,2-dimethoxyethane for improved solubility of intermediates.

- Step 2 : Introduce the ethynyl group via Sonogashira coupling or alkyne addition, monitoring reactivity with TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1, as in ).

- Step 3 : Optimize temperature (e.g., 0°C to room temperature) and catalyst loading (e.g., palladium/copper systems) to minimize side reactions.

- Validation : Confirm purity via H NMR (e.g., characteristic peaks for tosyl groups at ~7.8 ppm and ethynyl protons at ~2.5 ppm) and HPLC .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer :

- Experimental Design :

- Condition 1 : Store in anhydrous DMSO or THF at -20°C under argon to prevent hydrolysis of the tosyl group.

- Condition 2 : Test thermal stability via TGA/DSC (e.g., decomposition onset >150°C, inferred from similar azetidinols ).

- Monitoring : Use FT-IR to track carbonyl or sulfonate ester degradation (e.g., shifts in S=O stretches at ~1350 cm) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during hydrogenation or functionalization of the ethynyl group in this compound?

- Methodological Answer :

- Hypothesis Testing :

- Scenario : Partial reduction of the ethynyl group to cis-alkenes (e.g., Lindlar catalyst selectivity issues ).

- Analysis : Use C NMR to differentiate alkene/alkyne carbons and GC-MS to identify minor products.

- Mitigation : Switch to non-palladium catalysts (e.g., nickel-based systems) or employ flow hydrogenation for better control .

- Computational Support : Perform DFT calculations to compare activation barriers for ethynyl vs. tosyl group reactivity .

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer :

- Data Reconciliation :

- Step 1 : Replicate solubility tests in rigorously dried solvents (e.g., DCM, methanol) using Karl Fischer titration to quantify residual water .

- Step 2 : Correlate with Hansen solubility parameters (δ, δ, δ) to identify mismatches between solvent and solute polarity .

- Conclusion : If discrepancies persist, consider polymorphic forms (e.g., XRPD analysis) or aggregation behavior (DLS measurements) .

Key Considerations for Experimental Design

- Safety : Use explosion-proof equipment when handling ethynyl groups (flammability risk per GHS H226 ).

- Reproducibility : Document solvent batch purity (e.g., ≥99.9% for anhydrous reactions) and catalyst lot numbers .

- Advanced Tools : Leverage NIST spectral databases for cross-validating analytical data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.